(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride
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Overview
Description
(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a dicarboxylic acid derivative with a thiol and an amine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the thiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazinane derivatives. These products can have different properties and applications based on their chemical structure.
Scientific Research Applications
(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Ambroxol hydrochloride: Used as a mucolytic agent in respiratory diseases.
Bromhexine hydrochloride: Another mucolytic agent with similar applications to ambroxol.
Uniqueness
(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms
Properties
Molecular Formula |
C6H10ClNO4S |
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Molecular Weight |
227.67 g/mol |
IUPAC Name |
(4R)-1,3-thiazinane-2,4-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO4S.ClH/c8-5(9)3-1-2-12-4(7-3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H/t3-,4?;/m1./s1 |
InChI Key |
SKUXUBUSAYNUAP-XPTOHWELSA-N |
Isomeric SMILES |
C1CSC(N[C@H]1C(=O)O)C(=O)O.Cl |
Canonical SMILES |
C1CSC(NC1C(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
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